

Theoretical and Molecular Modeling Studies of 1,4-Dinicotinoylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches applicable to the study of **1,4-Dinicotinoylpiperazine**. While specific experimental data for this compound is not readily available in public literature, this document outlines the established methodologies and expected outcomes based on studies of analogous piperazine derivatives. This guide serves as a roadmap for researchers initiating projects on **1,4-Dinicotinoylpiperazine**, detailing the necessary computational and experimental protocols for its thorough characterization.

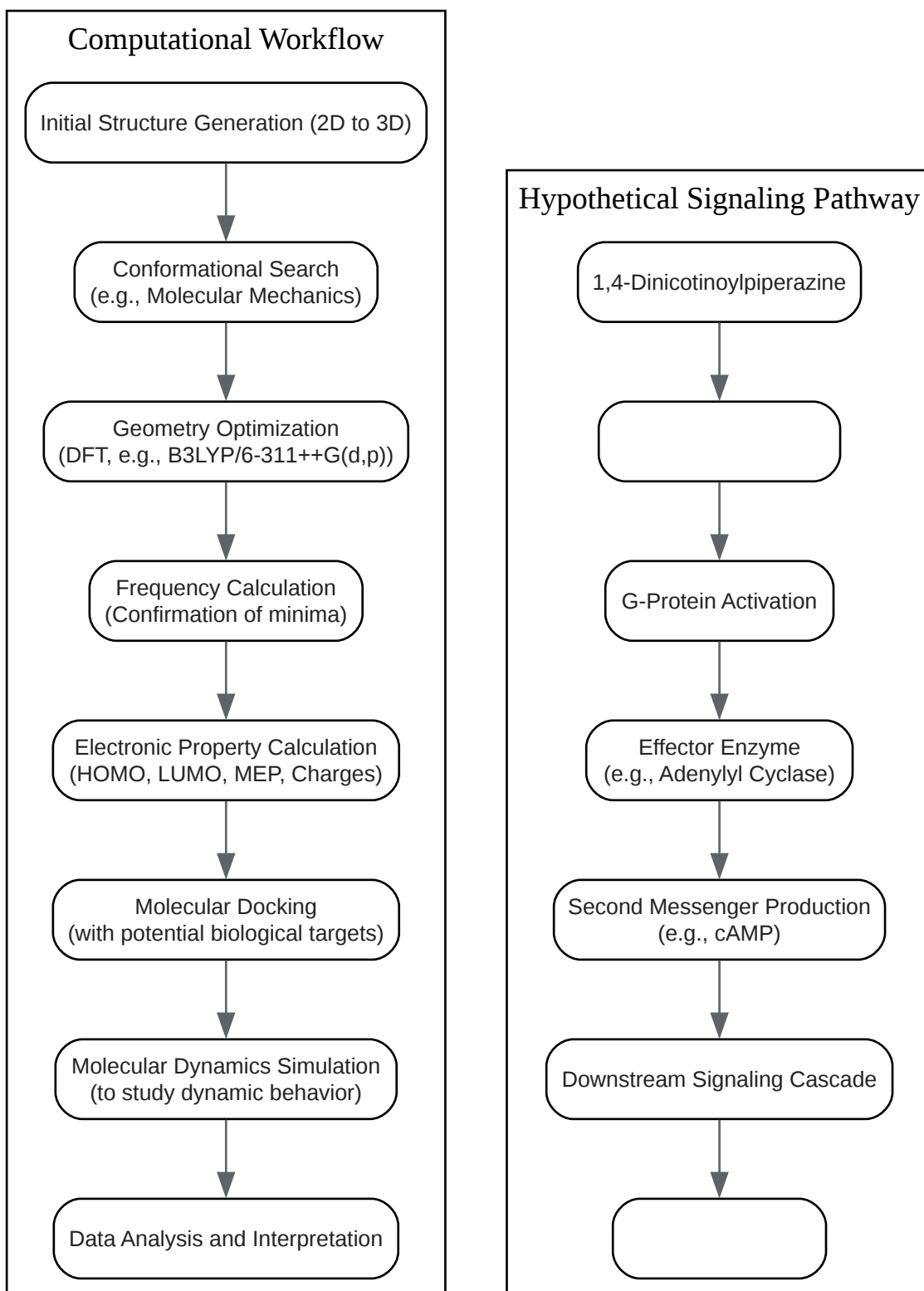
Introduction to 1,4-Dinicotinoylpiperazine and its Potential Significance

Piperazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.^{[1][2][3]} These activities include, but are not limited to, antidepressant, antipsychotic, anticancer, and anti-inflammatory effects.^[1] The piperazine scaffold is a common feature in many approved drugs.^[3] The title compound, **1,4-Dinicotinoylpiperazine**, incorporates the piperazine core functionalized with two nicotinoyl groups. The nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), is also a key component in various bioactive molecules and coenzymes. The combination of these two pharmacophores in **1,4-Dinicotinoylpiperazine** suggests a potential for interesting biological activities, particularly in the realm of neuroscience, given the known effects of many piperazine derivatives on neurotransmitter receptors.^[4]

Theoretical studies and molecular modeling are indispensable tools in the early stages of drug discovery and development. They provide insights into the structural, electronic, and reactivity properties of a molecule, which can help in predicting its biological activity, metabolism, and potential interactions with biological targets.

Molecular Structure and Conformational Analysis

A crucial first step in the theoretical characterization of **1,4-Dinicotinoylpiperazine** is the determination of its three-dimensional structure and the identification of its stable conformers. The piperazine ring can adopt several conformations, with the chair form being the most stable. The orientation of the nicotinoyl substituents (axial vs. equatorial) will significantly influence the overall molecular shape and properties.



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Address: 3281 E Guasti Rd

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